5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC16684015

Molecular Formula: C10H8Cl2N2S

Molecular Weight: 259.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8Cl2N2S |

|---|---|

| Molecular Weight | 259.15 g/mol |

| IUPAC Name | 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H8Cl2N2S/c1-5-9(15-10(13)14-5)6-3-2-4-7(11)8(6)12/h2-4H,1H3,(H2,13,14) |

| Standard InChI Key | DUOJTOKVXULZIP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)N)C2=C(C(=CC=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

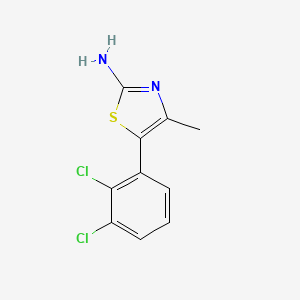

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine (IUPAC name: 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine) is a heterocyclic organic compound characterized by a thiazole ring substituted with a 2,3-dichlorophenyl group at position 5, a methyl group at position 4, and an amine at position 2. Its molecular formula is C₁₀H₈Cl₂N₂S, with a molecular weight of 259.15 g/mol. The presence of electron-withdrawing chlorine atoms and the electron-donating amine group creates a polarized structure, potentially influencing its reactivity and intermolecular interactions.

Structural Representation

-

SMILES Notation: CC1=C(SC(=N1)N)C2=C(C(=CC=C2)Cl)Cl

-

InChIKey: DUOJTOKVXULZIP-UHFFFAOYSA-N

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈Cl₂N₂S | |

| Molecular Weight | 259.15 g/mol | |

| CAS Number | 1216237-83-0 | |

| Purity (Commercial) | ≥97% |

Comparative Analysis with Related Thiazoles

Thiazole derivatives such as 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine and 5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride share structural motifs with the target compound. These analogs exhibit variations in halogen substitution patterns (e.g., dichloro vs. difluoro) and side chain modifications, which correlate with differences in physicochemical properties and biological activity profiles .

Synthesis and Manufacturing Processes

Key Intermediate Isolation

The patent US10351556B2 highlights the isolation of crystalline tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate hydrochloride (designated as Form-M) during the synthesis of a related thiazole derivative . This underscores the importance of intermediate purification in ensuring final product quality—a principle applicable to the target compound’s manufacturing.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains underexplored, but its logP value (estimated at ~3.2 via computational methods) suggests moderate lipophilicity, favoring organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Stability studies are absent, though the presence of hydrolytically sensitive amine and thiazole moieties implies susceptibility to acidic or oxidative conditions.

Applications in Pharmaceutical Research

Drug Discovery and Development

The compound’s scaffold is a candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties. Modifications to the methyl group or dichlorophenyl moiety could enhance target binding affinity or metabolic stability.

Solid Dispersion Formulations

Patent US10351556B2 describes solid dispersions of thiazole derivatives with carriers like microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) to improve solubility . Similar formulations could be explored for the target compound to address potential bioavailability challenges.

Future Research Directions

-

Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

-

Formulation Studies: Investigate co-crystals or nanoemulsions to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume